molecular formula C15H12N2O8S B14240497 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate CAS No. 518068-74-1

2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate

Cat. No.: B14240497
CAS No.: 518068-74-1
M. Wt: 380.3 g/mol
InChI Key: IKXHCACQQRVXGH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-methylacetophenone and 2,4-dinitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-methylacetophenone is reacted with 2,4-dinitrobenzenesulfonyl chloride under anhydrous conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonates.

    Reduction: Products include amines.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate involves:

    Molecular Targets: The compound can interact with nucleophiles due to the presence of the sulfonate group.

    Pathways: The nitro groups can undergo reduction, leading to the formation of amines, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzenesulfonate: Shares the sulfonate and nitro groups but lacks the 4-methylphenyl and oxoethyl groups.

    4-Methylacetophenone: Contains the 4-methylphenyl group but lacks the sulfonate and nitro groups.

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 2,4-dinitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity patterns compared to its similar compounds.

Properties

CAS No.

518068-74-1

Molecular Formula

C15H12N2O8S

Molecular Weight

380.3 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2,4-dinitrobenzenesulfonate

InChI

InChI=1S/C15H12N2O8S/c1-10-2-4-11(5-3-10)14(18)9-25-26(23,24)15-7-6-12(16(19)20)8-13(15)17(21)22/h2-8H,9H2,1H3

InChI Key

IKXHCACQQRVXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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